molecular formula C11H11BrO3 B8524136 methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate

methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate

Cat. No.: B8524136
M. Wt: 271.11 g/mol
InChI Key: CINYPUUJTPPQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate is an organic compound belonging to the class of isochromenes. Isochromenes are bicyclic structures containing a benzene ring fused to a pyran ring. The presence of a bromine atom at the 5th position and a carboxylate ester group at the 1st position of the isochromene ring makes this compound unique. It is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate typically involves the bromination of a precursor isochromene compound followed by esterification. One common method involves the following steps:

    Bromination: The precursor compound, 3,4-dihydro-1H-isochromene-1-carboxylic acid, is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5th position.

    Esterification: The brominated intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the ester group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 5-amino-3,4-dihydro-1H-isochromene-1-carboxylate.

    Oxidation: Products include 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid.

    Reduction: Products include 5-bromo-3,4-dihydro-1H-isochromene-1-methanol.

Scientific Research Applications

Methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 5-chloro-3,4-dihydro-1H-isochromene-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 5-fluoro-3,4-dihydro-1H-isochromene-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 5-iodo-3,4-dihydro-1H-isochromene-1-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom in methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate

InChI

InChI=1S/C11H11BrO3/c1-14-11(13)10-8-3-2-4-9(12)7(8)5-6-15-10/h2-4,10H,5-6H2,1H3

InChI Key

CINYPUUJTPPQGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=C(CCO1)C(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

TiCl4 (76 g, 0.4 mol) was added over a period of 10 min to an ice-cooled mixture of 2-(2-bromophenyl)ethanol (20 g, 0.1 mol) and ethyl bis(ethyloxy)acetate (21.1 g, 0.120 mol) in 120 mL of CH3NO2. After stirring for 10 min, the ice bath was removed and the mixture was allowed to stire at room temperature overnight. The mixture was poured into ice/aqueous 1N HCl. Extracted with DCM and backwashed with 1N HCl and brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified with silica gel cloumn chromatography to give the product methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
76 g
Type
catalyst
Reaction Step Two

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